Perfluorovaleric acid
Overview
Description
Perfluorovaleric acid is a type of perfluorinated compound (PFC) characterized by a carbon chain fully fluorinated except for the carboxylic acid functional group. PFCs, including perfluorovaleric acid, are known for their chemical stability, resistance to biological degradation, and persistence in the environment. These properties are attributed to the strength of the carbon-fluorine bond, making them highly resistant to degradation processes. As a result, PFCs have found a wide range of industrial and consumer product applications, leading to their ubiquitous presence in the environment, wildlife, and even in human breast milk and blood (Stahl, Mattern, & Brunn, 2011).
Synthesis Analysis
The synthesis of perfluorovaleric acid and its derivatives involves various chemical reactions aimed at introducing or modifying the perfluorinated carbon chain. For instance, the synthesis and characterization of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers, a new class of fluorosiloxane polymers, have been described, showcasing the innovative approaches in synthesizing fluorinated compounds with well-defined structures and properties (Smith & Babb, 1996).
Molecular Structure Analysis
Perfluorovaleric acid's molecular structure is characterized by its fully fluorinated carbon chain, which significantly impacts its physical and chemical properties. The molecular structure of perfluorinated compounds, including perfluorovaleric acid, contributes to their stability, resistance to degradation, and unique behavior in various environments.
Chemical Reactions and Properties
Perfluorovaleric acid undergoes characteristic reactions mainly due to its perfluorinated chain and carboxylic acid group. The chemical properties of perfluorovaleric acid derivatives highlight reactions with nucleophiles, cycloaddition reactions, and their ability to polymerize and copolymerize with various unsaturated compounds, demonstrating the reactive versatility of these fluorinated compounds (Rokhlin, Abduganiev, & Utebaev, 1976).
Scientific Research Applications
Fuel Cell Applications : Perfluorovaleric acid is related to perfluorosulfonic acid membranes, which are useful as the proton transport medium and separator in fuel cells, playing a crucial role in the performance characteristics of these membranes (Eisman, 1990).
Environmental Persistence and Toxicity : PFASs, including perfluorovaleric acid derivatives, are known for their environmental persistence and potential toxicity. They are regularly found in the blood of animals and humans globally, raising concerns about their long-term effects on health and the environment (Lindstrom, Strynar, & Libelo, 2011).
Biodegradation Studies : Research has focused on the environmental biodegradability of PFASs, including the microbial degradation of polyfluoroalkyl chemicals. Understanding the degradation pathways and potential formation of toxic byproducts like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) is crucial (Liu & Avendaño, 2013).
Developmental Toxicity : PFASs, including derivatives of perfluorovaleric acid, have been studied for their developmental toxicity. Research has shown that exposure to these compounds can have adverse effects on development and reproduction in animal models (Lau, Butenhoff, & Rogers, 2004).
Human Health Impacts : Studies have investigated the presence of PFASs in human blood from various countries, providing insights into the global exposure and potential health impacts of these chemicals (Kannan et al., 2004).
Electrosynthesis Applications : Perfluorovaleric acid has been used in the electrosynthesis of dihydroperfluoropentanol, showcasing its potential in chemical synthesis applications (Chechina, 2015).
Safety And Hazards
Future Directions
Perfluorovaleric acid is widely employed in the production of specialty chemicals, electronics, and surface coatings, owing to its inert nature and ability to enhance the performance of materials . Its unique chemical composition and versatile applications position PFVA as a crucial player in advanced manufacturing processes, contributing to the development of innovative and high-performance products . As technological advancements continue to drive innovation across industries, the Perfluorovaleric Acid Market is poised for sustained growth, offering opportunities for manufacturers and stakeholders to capitalize on its unique chemical properties and versatile applications .
properties
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoropentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9O2/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14/h(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZGQIAOTKWCDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9COOH, C5HF9O2 | |
Record name | PFPeA | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062599 | |
Record name | Perfluoropentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorovaleric acid | |
CAS RN |
2706-90-3 | |
Record name | Perfluoropentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2706-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorovaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorovaleric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18404 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanoic acid, 2,2,3,3,4,4,5,5,5-nonafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoropentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorovaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.455 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Perfluorovaleric acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUW3UY784P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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